Product packaging for 5-(Hexyloxy)psoralen(Cat. No.:CAS No. 102416-40-0)

5-(Hexyloxy)psoralen

Cat. No.: B011207
CAS No.: 102416-40-0
M. Wt: 286.32 g/mol
InChI Key: GKHMMQBGYNWAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hexyloxy)psoralen is a synthetic derivative of the natural furocoumarin psoralen, engineered to probe the structure-activity relationships of psoralen-based photochemistry. Like its parent compound, it functions as a potent photosensitizer. Its core research value lies in its ability to intercalate into DNA and, upon exposure to long-wavelength ultraviolet A (UVA) radiation, form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, preferentially at 5'-TpA sites. This DNA cross-linking activity is a fundamental tool for researchers studying DNA repair mechanisms, cell cycle arrest, and the induction of apoptosis in experimental models. Beyond its classical interaction with nucleic acids, this compound provides a platform for investigating non-genomic mechanisms of psoralen action. Research on related psoralens indicates they can bind to specific, high-affinity cellular receptors and, upon photoactivation, modulate cell signaling pathways. A key mechanism under investigation is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, which can disrupt growth factor signaling and suppress proliferation in certain cell types. The hexyloxy side chain is hypothesized to influence the compound's physicochemical properties, such as lipid solubility and membrane permeability, potentially altering its bioavailability and cellular target engagement compared to other psoralen analogs. Key Research Applications: • Photochemotherapy (PUVA) Research: A tool compound for studying the molecular effects of PUVA on cellular processes such as proliferation, apoptosis, and melanogenesis in vitro. • DNA Repair Studies: Used to create specific DNA lesions to investigate the mechanisms of DNA damage response and repair, particularly nucleotide excision repair and ICL repair pathways. • Cell Signaling Modulation: Facilitates research into psoralen-mediated disruption of growth factor signaling, specifically via EGFR and other kinase targets. • Chemical Biology: Serves as a scaffold for developing novel photoactivatable probes to label and study biomolecular interactions. Disclaimer: This product is labeled with the phrase "For Research Use Only" (RUO) and is intended for use in laboratory research. It is strictly not for diagnostic or therapeutic use in humans or animals. The hexyloxy derivative has not been approved for any clinical application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B011207 5-(Hexyloxy)psoralen CAS No. 102416-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102416-40-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

4-hexoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O4/c1-2-3-4-5-9-20-17-12-6-7-16(18)21-15(12)11-14-13(17)8-10-19-14/h6-8,10-11H,2-5,9H2,1H3

InChI Key

GKHMMQBGYNWAFJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Canonical SMILES

CCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Other CAS No.

102416-40-0

Synonyms

5-(hexyloxy)psoralen

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Psoralens

Strategies for Psoralen (B192213) Skeleton Construction

The fundamental structure of psoralen can be assembled through several synthetic approaches, broadly categorized by the order in which the heterocyclic rings are formed.

Formation of the Furan (B31954) Ring onto a Coumarin (B35378) Moiety

This is reported as the most common and traditional method for synthesizing furocoumarins, including psoralens. The strategy typically involves the annelation of a furan ring onto a pre-formed coumarin structure. A widely used approach is the Williamson condensation of a suitably substituted hydroxycoumarin with an α-halo ketone or α-halo aldehyde. This reaction yields a keto ether intermediate, which subsequently undergoes intramolecular cyclization to form the furan ring. nih.gov For instance, the reaction of 4-hydroxycoumarin (B602359) with α-chloroacetone, followed by cyclization, can lead to furocoumarin derivatives. nih.gov While specific yields can vary depending on the substituents and reaction conditions, this method remains appealing due to the wide availability of starting materials and relatively mild reaction conditions. nih.gov

More recent advancements include methods utilizing intramolecular Wittig reactions as a key step to construct the furan ring onto the coumarin scaffold. nih.gov This involves the in situ generation of phosphorus ylides followed by cyclization in the presence of a base like K₂CO₃. nih.gov

Formation of the Pyrone Ring onto a Benzofuran (B130515) Intermediate

An alternative strategy involves constructing the pyrone ring (the coumarin part) onto a pre-existing benzofuran core. This approach typically starts with substituted benzofuran derivatives. A reported method involves starting from an acetylenic ester of 6-hydroxybenzofuran, which undergoes an intramolecular arylation reaction catalyzed by palladium acetate (B1210297) at room temperature to form the pyrone ring and complete the psoralen skeleton.

Simultaneous Formation of Heterocyclic Rings from Central Benzene (B151609) Units

This method involves the construction of both the furan and pyrone rings concurrently from a central benzene precursor. While conceptually direct, this approach can sometimes lead to lower yields compared to stepwise methods. An example involves the synthesis utilizing 2,4-dihydroxybenzaldehyde, although the final product was obtained in low yield in that particular case.

Synthesis of 5-Substituted Psoralen Derivatives

Modifications at specific positions of the psoralen core, such as the C-5 and C-8 positions, are frequently performed to explore the impact of structural changes on biological activity. nih.gov The synthesis of 5-substituted psoralen derivatives often involves the functionalization of a pre-synthesized psoralen scaffold or the incorporation of the substituent during the skeleton construction phase.

Preparation of 5-(6-Iodohexyloxy)psoralen Precursors for Conjugation

The introduction of linker molecules at the 5-position of psoralen is a common strategy for creating conjugates with other molecules. A detailed procedure has been reported for the synthesis of 5-(6-iodohexyloxy)psoralen, a useful precursor for conjugation reactions. This synthesis commences with 5-hydroxypsoralen (bergaptol). 5-Hydroxypsoralen is dissolved in anhydrous dimethylformamide, followed by the addition of 1,6-diiodohexane (B103822) and anhydrous potassium carbonate. The reaction mixture is typically stirred in the dark under a nitrogen atmosphere at an elevated temperature, such as 65°C, for several hours.

After the reaction, the mixture is cooled, and insoluble mineral salts are removed by filtration. The organic solution is then diluted, washed with water, dried, and concentrated. The resulting residue can be further processed, for instance, by stirring with hexane (B92381) to obtain the solid product. This method has been reported to yield 5-(6-iodohexyloxy)psoralen in high yield (93%) with a melting point of 68°-70°C.

Synthesis of 5-(6''-al-1''-hexyloxy)-psoralen and Related Analogs

The synthesis of 5-substituted psoralen derivatives with various functionalized alkyl chains at the C-5 position is an area of ongoing research. While specific details for the synthesis of a 5-(6''-al-1''-hexyloxy)-psoralen (an aldehyde-substituted hexyloxy chain) were not explicitly found in the consulted literature, the general strategy involves introducing a linker molecule at the 5-position of the psoralen core, which can then be further functionalized.

As demonstrated by the synthesis of 5-(6-iodohexyloxy)psoralen, alkyl chains bearing reactive groups (like the terminal iodide) can be attached via an ether linkage to the hydroxyl group at the 5-position of 5-hydroxypsoralen. These terminal functional groups serve as handles for subsequent chemical transformations. For example, the 5-(6-iodohexyloxy)psoralen can be reacted with potassium thioacetate (B1230152) to yield 5-(6-(acetylthio)hexyloxy)psoralen. The acetylthio group can then be converted to other functionalities, such as a pyridyldithio group, by reaction with 2,2′-dipyridyl disulfide in the presence of aqueous ammonium (B1175870) hydroxide.

Derivatization for Attachment to Oligonucleotides (e.g., via 5'-Thiophosphate Groups or Phosphoramidite (B1245037) Chemistry)

Psoralen derivatives are frequently attached to oligonucleotides to create probes for studying nucleic acid structure and function, or for applications like targeted photo-cross-linking rsc.orgnih.govgenelink.com. Two primary methods for this attachment are via 5'-thiophosphate groups or phosphoramidite chemistry.

Attachment via 5'-Thiophosphate Groups: One method involves linking the psoralen derivative to a 5'-thiophosphate group of an oligonucleotide. This approach has been demonstrated with psoralen derivatives attached via their C-5 position to a 5'-thiophosphate group of an oligonucleotide nih.gov. For instance, a study linked 5-(ω-iodohexyloxy)psoralen to an oligonucleotide carrying a 5'-thiophosphate group pnas.orgpnas.org. This was achieved by treating 5-(ω-iodohexyloxy)psoralen with the corresponding unsubstituted oligomer carrying a 5'-thiophosphate group pnas.orgpnas.org. This method allows for the site-specific photo-induced cross-linking of DNA strands nih.gov.

Attachment via Phosphoramidite Chemistry: Phosphoramidite chemistry is a widely used method for solid-phase oligonucleotide synthesis, allowing for the incorporation of various modifications, including psoralen derivatives, typically at the 5' terminus umich.edubocsci.comglenresearch.com. This involves synthesizing a psoralen derivative containing a phosphoramidite functional group. This phosphoramidite is then coupled to the 5'-hydroxyl group of the growing oligonucleotide chain during automated synthesis umich.edunih.gov. A phosphoramidite derivative prepared from 5-(6-hydroxyhexyloxy)psoralen has been used for the incorporation of a psoralen group at the 5'-end of an oligonucleotide amanote.com. The synthesis of the phosphoramidite involves the condensation of 2-cyanoethyl-N,N-diisopropylchlorophosphite with 5-(6-hydroxyhexyloxy)psoralen amanote.com. Another example involves attaching 4,5',8-trimethylpsoralen to the 5'-terminus of an oligodeoxyribonucleotide using phosphoramidite chemistry, where the derivative was introduced as a phosphitylation compound in the last cycle of synthesis nih.gov. This method allows for the efficient and site-specific introduction of psoralen onto synthetic oligonucleotides nih.gov.

Design and Synthesis of Psoralen Derivative Libraries for Structure-Activity Profiling

The creation of libraries of psoralen derivatives with diverse substituents is a crucial strategy for structure-activity relationship (SAR) profiling nih.govescholarship.org. By synthesizing a range of derivatives and evaluating their biological or chemical properties, researchers can gain insights into how structural modifications influence activity mdpi.comresearchgate.netescholarship.org.

Studies have reported the synthesis of large libraries of psoralen derivatives with diverse substituents positioned around the psoralen core nih.govescholarship.org. These libraries can include compounds with alkyl, aromatic, halide, and hydrogen bond donors/acceptors at synthetically accessible positions researchgate.net. SAR studies based on these libraries have demonstrated that the substitution pattern significantly influences the activity of psoralen derivatives mdpi.comuni-ulm.de. For example, the introduction of different substituents at positions like C-2, C-3, C-5, and C-6 has been explored to improve specific activities mdpi.com. Positively charged substituents have been found to potentially increase DNA affinity and enhance psoralen intercalation escholarship.orgresearchgate.net. The 5- and 8-positions of psoralen are considered more tolerant to a wider range of substituent sizes, which is consistent with the presence of modifications at these sites in many natural psoralens escholarship.org.

Methodologies for Introducing Diverse Substituents (e.g., Alkyl, Aromatic, Halide, Hydrogen Bond Donors/Acceptors)

Various synthetic methodologies are employed to introduce diverse substituents onto the psoralen core. These methods often involve the modification of existing functional groups or the construction of the psoralen ring system with pre-functionalized precursors.

For introducing alkoxy substituents, such as the hexyloxy group in 5-(Hexyloxy)psoralen, ether formation reactions are commonly used. This can involve the reaction of a hydroxylated psoralen precursor (e.g., 5-hydroxypsoralen) with an alkyl halide (e.g., a hexyl halide) under basic conditions uni-ulm.de. 5-Hydroxypsoralen can be prepared from 5-methoxypsoralen (5-MOP) through ether cleavage uni-ulm.de.

Other methodologies for introducing diverse substituents include:

Modification of the 4' position, allowing for the addition of groups like halogenated alkyls, alcohols, ethers, and aminoalkyls google.com.

Introduction of methyl, ethyl, trifluoromethyl, fluorine, or chlorine substituents at positions like C-2, C-3, C-5, and C-6 mdpi.com.

Synthesis of derivatives with phenylalkyl or cyclohexylalkyl substituents at the 5-position uni-ulm.de.

Incorporation of polar substituents like hydroxyl, keto, nitro, or amino groups, although these can sometimes diminish activity uni-ulm.de.

Attachment of linkers containing functional groups like acetylthio or pyridyldithio, which can then be used for further conjugation umich.edu. For instance, 5-[(6-acetylthio)hexyloxy]psoralen has been prepared and further reacted to introduce a 2-pyridyldithio group umich.edu.

The synthesis of this compound itself would typically involve the etherification of 5-hydroxypsoralen with a hexylating agent. While specific detailed synthetic procedures solely for this compound were not extensively detailed in the search results beyond its use as a precursor for oligonucleotide conjugation amanote.compnas.org, the general methods for introducing alkoxy substituents at the 5-position of psoralen are well-established uni-ulm.deuni-ulm.de.

Photochemical and Photobiological Mechanisms of Psoralen Derivatives

Photoactivation Processes under Ultraviolet Irradiation (e.g., UVA)

Upon exposure to UVA radiation, psoralen (B192213) derivatives undergo photoexcitation. This process involves the absorption of a photon, promoting the molecule to higher energy states.

Generation of Excited Singlet States

The initial step in the photoactivation of psoralens involves the absorption of a UVA photon, which excites the molecule from its ground singlet state (S₀) to a higher energy singlet state (S₁, S₂, etc.). The S₁ (ππ*) state is considered responsible for the lowest absorption and fluorescence bands and initially carries the population in the photophysical processes relevant to the phototherapeutic properties of psoralen derivatives aip.org.

Formation of Photoreactive Triplet States

Following the rapid decay from higher singlet states to the lowest excited singlet state (S₁), the psoralen molecule can undergo intersystem crossing (ISC) to a triplet state (T₁, T₂, etc.). This transition involves a change in electron spin multiplicity. The triplet state, particularly the lowest triplet state (T₁), is generally considered the photoreactive form of psoralen responsible for Type I reactions with DNA nih.govepa.govaip.orgresearchgate.netacs.org. The efficiency of this intersystem crossing is indicated by the phosphorescence/fluorescence quantum yield ratio aip.org. Theoretical studies suggest that the efficient population of the lowest triplet state occurs along the S₁ relaxation pathway rather than directly from the Franck-Condon region aip.org. The T₁ (ππ*) state's prevalent role in reactivity is suggested to be related to the elongation of the pyrone ring C₃-C₄ bond, where spin density is distributed aip.org.

Anoxic (Type I) Photoreactions with Nucleic Acids

Type I photochemical reactions of psoralens occur in the absence of oxygen and primarily involve direct photoreactions with DNA nih.govepa.govnih.gov. This mechanism is central to the genotoxic effects and therapeutic applications involving DNA modification.

Psoralen Intercalation into DNA Duplexes

Before covalent photoaddition can occur, psoralen derivatives, including 5-(Hexyloxy)psoralen due to its planar structure, intercalate noncovalently between the base pairs of the DNA double helix wikipedia.orgresearchgate.netgoogle.comrsc.orggenelink.commdpi.compnas.orgnih.govoup.comnih.govescholarship.orgmdpi.comijdvl.com. This intercalation positions the psoralen molecule in close proximity to the DNA bases, which is a prerequisite for the subsequent photochemical reactions mdpi.comnih.govmdpi.com. Psoralens show a preference for intercalating at 5'-TpA sites within the DNA sequence wikipedia.orgoup.comresearchgate.netasm.org.

Cyclobutane (B1203170) Monoadduct Formation (e.g., 4',5'-Monoadducts, 3,4-Monoadducts)

Upon absorption of a UVA photon while intercalated in DNA, the excited psoralen molecule can react with a nearby pyrimidine (B1678525) base, predominantly thymine (B56734), through a [2+2] cycloaddition reaction acs.orgwikipedia.orgresearchgate.netrsc.orggenelink.comnih.govoup.commdpi.comasm.org. This reaction forms a cyclobutane ring between one of the reactive double bonds of the psoralen and the C₅=C₆ double bond of the pyrimidine rsc.orgnih.govmdpi.comasm.org. Two main types of monoadducts can be formed depending on which psoralen double bond is involved:

4',5'-Monoadducts (Furan-side monoadducts): Formed by the reaction between the 4',5' double bond of the psoralen's furan (B31954) ring and the 5,6 double bond of a pyrimidine base researchgate.netpnas.orgnih.govoup.comescholarship.orgmdpi.comresearchgate.netnih.gov. These are often the predominant initial monoadducts escholarship.orgresearchgate.net.

3,4-Monoadducts (Pyrone-side monoadducts): Formed by the reaction between the 3,4 double bond of the psoralen's pyrone ring and the 5,6 double bond of a pyrimidine base researchgate.netnih.govescholarship.orgmdpi.comresearchgate.netnih.gov. These generally form with lower efficiency than furan-side monoadducts escholarship.orgnih.gov.

The ratio of these two types of monoadducts can depend on the specific psoralen derivative and the DNA sequence context nih.govmdpi.com. Research indicates that furan-side monoadducts may be better produced via a singlet manifold pathway involving a conical intersection, while pyrone-side monoadducts are suggested to form in the triplet manifold acs.orgacs.org.

Interstrand Cross-Link (ICL) Formation via Diadducts with Pyrimidine Bases

The biological significance of psoralen-DNA photoaddition is largely attributed to the formation of interstrand cross-links (ICLs). An ICL is a diadduct that covalently links both strands of the DNA double helix researchgate.netgoogle.comrsc.orgoup.comnih.govescholarship.orgresearchgate.netasm.orgrsc.orgnih.govoup.comresearchgate.net. ICLs are primarily formed from a pre-existing furan-side monoadduct upon absorption of a second UVA photon researchgate.netpnas.orgoup.comescholarship.orgmdpi.comnih.gov. The absorbed second photon triggers a second cycloaddition reaction between the remaining reactive double bond of the psoralen (the 3,4 double bond of the pyrone ring) and a pyrimidine base on the opposite DNA strand that is appropriately positioned oup.comnih.govmdpi.comasm.org. This results in a covalent link bridging the two DNA strands mdpi.com.

While monoadducts are formed at a higher yield than ICLs, the ICLs are considered to have more severe biological effects due to their ability to block processes requiring DNA strand separation, such as replication and transcription google.comoup.comasm.org. Psoralen ICLs preferentially form at 5'-TpA sites wikipedia.orgoup.comresearchgate.netasm.org. The formation of ICLs involves a displacement of the psoralen towards the initially unmodified strand and conformational changes in the DNA helix pnas.org.

Summary of Adduct Formation

Psoralen derivatives like this compound react with DNA upon UVA irradiation to form covalent adducts. The primary targets are pyrimidine bases, especially thymine, located at intercalation sites. The process involves the formation of monoadducts (either 4',5'- or 3,4-) after the first photon absorption, followed by the formation of interstrand cross-links (diadducts) upon absorption of a second photon by a monoadduct.

Adduct TypePsoralen Double Bond InvolvedDNA Base InvolvedNumber of Photons RequiredBiological Impact
4',5'-Monoadduct (Furan-side)4',5'Pyrimidine (Thymine)1Can be converted to ICLs, DNA damage
3,4-Monoadduct (Pyrone-side)3,4Pyrimidine (Thymine)1DNA damage, less prone to ICLs acs.orgacs.org
Interstrand Cross-Link (ICL)4',5' and 3,4Two Pyrimidines (Thymines)2 (sequential)Significant blockage of replication/transcription, highly genotoxic google.comoup.comasm.org

Sequence Specificity of Photoaddition to DNA (e.g., 5'-TpA-3' Sites)

The photoaddition of psoralen derivatives to DNA exhibits sequence specificity, although detailed data specifically for this compound were not found in the conducted searches. Generally, psoralens preferentially form cyclobutane adducts with thymine bases in the DNA helix upon UVA irradiation mdpi.com. The reaction can occur at two sites on the psoralen molecule: the furan side (4',5' double bond) and the pyrone side (3,4 double bond) mdpi.compnas.org.

Studies on other psoralen derivatives have shown that the efficiency and type of photoaddition can be influenced by the local DNA sequence. For instance, 5'-TpA-3' sequences are known to be particularly reactive sites for psoralen photoaddition, leading to both monoadducts and interstrand cross-links pnas.orgpnas.org. The formation of a cyclobutane ring involves the 4' and 5' positions of the psoralen and the 5 and 6 positions of the thymine base mdpi.com. Interstrand cross-links are formed when a psoralen molecule reacts with thymines on opposite strands of the DNA double helix mdpi.compnas.org. The sequence specificity in the photoreaction of various psoralen derivatives with DNA has been investigated, highlighting the role of DNA sequence context in the photoaddition process nih.govnih.gov. While the general principles of sequence specificity apply to psoralen derivatives, specific quantitative data detailing the preference of this compound for particular DNA sequences, such as 5'-TpA-3' sites, were not available in the search results.

Oxygen-Dependent (Type II) Photoreactions

In addition to DNA photoaddition (Type I reaction), psoralen derivatives can also participate in oxygen-dependent photochemical processes, often referred to as Type II photoreactions. These reactions involve the transfer of energy from the excited psoralen molecule to molecular oxygen, leading to the generation of reactive oxygen species (ROS).

Sensitized Generation of Singlet Oxygen

One of the primary Type II photoreactions sensitized by psoralens is the generation of singlet oxygen (O). Upon absorption of UVA light, psoralens can undergo intersystem crossing to their triplet excited state nih.gov. This triplet state can then transfer energy to ground-state triplet oxygen (O), promoting it to the more reactive singlet state (O) researchgate.netnih.gov. Singlet oxygen is a potent oxidizing agent that can damage various biomolecules, including lipids, proteins, and nucleic acids nih.gov.

The efficiency of singlet oxygen generation by psoralen derivatives can be quantified by their singlet oxygen quantum yield (). While the search results provided information on the singlet oxygen quantum yields for other psoralens like psoralen, 5-methoxypsoralen, and 8-methoxypsoralen researchgate.net, specific values for this compound were not found. Studies have shown that the structure of the psoralen derivative can influence its ability to generate singlet oxygen nih.gov.

Production of Superoxide (B77818) Anions and Hydroxyl Radicals

Besides singlet oxygen, other reactive oxygen species, such as superoxide anions (O) and hydroxyl radicals (OH), can potentially be generated through photochemical processes involving psoralen derivatives, although specific details for this compound were not identified in the searches. Superoxide anions can be formed through electron transfer reactions from the excited photosensitizer to oxygen nih.gov. Hydroxyl radicals, highly reactive and non-selective oxidants, can be generated through various mechanisms, including the Fenton reaction or the photolysis of hydrogen peroxide, which can be formed from the disproportionation of superoxide nih.govtaylorandfrancis.comcopernicus.orgrsc.org. While the general principles of ROS generation by photosensitizers are established, specific research findings detailing the production rates or mechanisms of superoxide anions and hydroxyl radicals specifically by this compound upon photoexcitation were not available in the search results.

Spectrotemporal Properties and Quantum Yield in Photochemical Processes

The spectrotemporal properties of a photosensitizer, including its absorption spectrum, excited-state lifetimes, and quantum yields of various photochemical processes, are crucial for understanding its photobiological activity. Psoralens typically absorb in the UVA region of the spectrum researchgate.net. Upon light absorption, they are promoted to excited singlet states, from which they can undergo internal conversion, fluorescence, or intersystem crossing to triplet states nih.gov.

The triplet state is generally considered the key reactive species for both DNA photoaddition (Type I) and singlet oxygen generation (Type II) mdpi.comnih.gov. The lifetime of the triplet state influences the probability of these reactions occurring. Quantum yield is a measure of the efficiency of a photochemical process, defined as the ratio of the number of times a specific event (e.g., product formation, singlet oxygen generation) occurs per photon absorbed shimadzu.eursc.org.

Molecular Interactions of 5 Hexyloxy Psoralen and Analogs with Biological Macromolecules

DNA-Psoralen Adduct Formation and Conformation

The primary interaction of psoralens with DNA involves intercalation between base pairs, followed by a photochemical reaction upon UVA irradiation. This reaction results in the formation of cyclobutane (B1203170) adducts with the 5,6 double bond of pyrimidine (B1678525) bases, predominantly thymine (B56734). mdpi.commdpi.comnih.govnih.govpnas.orgosti.govresearchgate.net Two types of monoadducts can form: furan-side adducts, involving the 4',5' double bond of the psoralen (B192213), and pyrone-side adducts, involving the 3,4 double bond of the psoralen. mdpi.comnih.govnih.govpnas.orgnih.gov Furan-side monoadducts can absorb a second photon and react with a pyrimidine on the complementary strand, leading to the formation of an interstrand cross-link (ICL), also known as a diadduct. researchgate.netmdpi.compnas.orgnih.govvanderbilt.edu

Stereochemistry of Diadducts (e.g., Cis-Syn Configuration)

Studies on psoralen-DNA adducts, including monoadducts and diadducts, have revealed that the cyclobutane ring formed typically exhibits cis-syn stereochemistry relative to the psoralen molecule. mdpi.comnih.govnih.govosti.govvanderbilt.edu This specific configuration is influenced by the constraints imposed by the DNA helix on the geometry of the intercalated psoralen molecule prior to irradiation. nih.govosti.gov

Psoralen-RNA Interactions and Cross-linking Potential

Modulation of DNA Replication and Transcription Processes

Psoralen-DNA adducts, particularly interstrand cross-links, act as significant blocks to essential DNA metabolic processes such as replication and transcription. vanderbilt.edunih.govoup.comnih.govoup.comresearchgate.netpnas.org The presence of these covalent modifications prevents the unwinding of the DNA double helix required for these processes, thereby inhibiting the progression of DNA and RNA polymerases. nih.govoup.com Research has shown that psoralen-induced ICLs block transcription more efficiently than monoadducts and that this blockage can lead to cellular responses such as the induction of p53 and apoptosis. nih.gov Psoralen-oligonucleotide conjugates designed to form triple helices at specific DNA sequences have also been shown to inhibit transcription by directing psoralen photoadduct formation to those sites. oup.compnas.orgoup.compnas.orgnih.gov

Interaction with Specific Cellular Proteins (e.g., Cytoplasmic and Membrane Receptor Proteins)

Beyond their well-established interactions with nucleic acids, photoactivated psoralens can also interact with other cellular components, including proteins and membranes. nih.govnih.govwjgnet.comresearchgate.netresearchgate.net Specific binding sites for psoralens have been identified on cellular proteins, including those in cytoplasmic and membrane fractions. nih.govwjgnet.comresearchgate.net These interactions can be of high affinity and reversible in the absence of photoactivation. nih.govwjgnet.comresearchgate.net Upon UVA irradiation, psoralens can photoalkylate these receptor proteins, which is thought to contribute to their biological activity. nih.gov For example, interactions with the epidermal growth factor (EGF) receptor have been suggested to play a role in psoralen-induced alterations in epidermal cell growth and differentiation. nih.gov Psoralen-protein adducts and psoralen-DNA-binding proteins have been identified, suggesting a broader range of molecular targets for these compounds. researchgate.net

Biological Activity in Experimental Models and Cellular Systems in Vitro and in Silico

Cellular Responses to Photoactivated 5-(Hexyloxy)psoralen Derivatives

Photoactivated psoralens are known to interact with DNA, primarily through the formation of monoadducts and interstrand cross-links upon exposure to UVA irradiation. This DNA modification is a key event triggering a cascade of cellular responses, including cytotoxicity, cell cycle arrest, and apoptosis.

UV-Dependent Cytotoxicity in Malignant Cell Lines (e.g., Melanoma, Osteosarcoma, Liver Cancer)

Psoralens and their derivatives have demonstrated UV-dependent cytotoxic effects in a range of malignant cell lines. The formation of DNA cross-links following photoactivation is a primary mechanism contributing to this cytotoxicity, particularly in rapidly dividing cells like cancer cells. wjgnet.comacs.orgnih.govualberta.ca

Studies on various cancer cell lines, including breast cancer (MDA-MB-231, T47-D, SK-BR-3), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2), have evaluated the cytotoxicity of psoralen (B192213) derivatives. patsnap.comaatbio.com While specific IC50 values for this compound across a broad panel of cancer cell lines were not explicitly found, research on related compounds and the psoralen class indicates a dose-dependent reduction in cell viability upon photoactivation. For instance, psoralen itself has shown cytotoxicity in osteosarcoma cell lines MG-63 and U2OS with reported IC50 values. nih.gov

Furthermore, studies on other compounds with hexyl chains have shown cytotoxicity in cancer cell lines, suggesting that the hexyloxy moiety could influence activity, although the core psoralen structure and photoactivation are key drivers of the observed effects in the context of furanocoumarins. mdpi.comrsc.org

Induction of Cell Cycle Arrest (e.g., G1, G2/M Phases)

The DNA damage induced by photoactivated psoralens leads to the activation of cell cycle checkpoints, resulting in cell cycle arrest. This prevents the replication of damaged DNA and can ultimately lead to cell death. Psoralens have been shown to induce cell cycle arrest in different phases, depending on the cell type and experimental conditions. aatbio.comgoogleapis.com

For example, psoralen has been reported to induce cell cycle arrest in the G0/G1 phase in human osteosarcoma cells. nih.gov Another related compound, 5-methoxypsoralen, has been observed to cause G2/M phase cell cycle arrest in human glioma cells (U87MG). nih.gov This suggests that psoralen derivatives can interfere with cell cycle progression at different points.

Mechanisms of Apoptosis Induction (e.g., p53 Pathway Activation, p21 Upregulation, Cytochrome C Release)

Apoptosis, or programmed cell death, is a critical outcome of photoactivated psoralen treatment in cancer cells. The induction of DNA damage by psoralen-UVA therapy triggers various apoptotic pathways. wjgnet.comacs.orgfrontiersin.org

A key pathway involved is the activation of the p53 tumor suppressor protein. Psoralen-induced DNA damage leads to the phosphorylation and stabilization of p53, which in turn can upregulate the expression of genes involved in cell cycle arrest and apoptosis, such as p21. wjgnet.comnih.govfrontiersin.orgfrontiersin.org Upregulation of p21 can inhibit cyclin-dependent kinases (CDKs), contributing to cell cycle arrest. frontiersin.org

Psoralen-induced DNA interstrand cross-links have been shown to induce p53 phosphorylation in an ATR-dependent manner, leading to apoptosis. frontiersin.org Additionally, studies on psoralen have indicated that it can promote apoptosis through the endoplasmic reticulum (ER) stress pathway in osteosarcoma cells, involving changes in proteins like ATF-6, CHOP, and Bcl-2. nih.gov The mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases, is a common route for apoptosis induction triggered by various stimuli, including DNA damage. acs.orghbni.ac.inudl.catresearchgate.net

Inhibition of Cell Proliferation

Inhibition of cell proliferation is a hallmark effect of photoactivated psoralens. This is a direct consequence of their ability to induce DNA damage, leading to cell cycle arrest and apoptosis. wjgnet.comacs.orgnih.govmdpi.comnih.gov

Studies have consistently shown that psoralens and their derivatives can significantly reduce the proliferation rates of various cancer cell lines in a dose-dependent and UV-dependent manner. wjgnet.comnih.govpatsnap.comnih.govnih.gov This antiproliferative effect is the basis for their use in photochemotherapy for conditions characterized by excessive cell growth. wjgnet.comacs.orgaatbio.com

Psoralen Derivative Effects on Cellular Phenotypes

Beyond directly affecting cell viability and proliferation, psoralen derivatives can also influence other cellular phenotypes, such as migration and invasion, which are crucial in cancer progression.

Impact on Tumor Cell Migration and Invasion

The impact of psoralen derivatives on tumor cell migration and invasion appears to be context-dependent and may involve various signaling pathways. While the primary focus of psoralen research in cancer has been on cytotoxicity and proliferation inhibition, some studies have explored their effects on cell motility.

Interestingly, one study on psoralen in human extravillous trophoblast cells (HTR-8/SVneo), which share some characteristics with invasive cancer cells, showed that psoralen promoted proliferation, migration, and invasion in vitro, potentially through the activation of the NF-κB pathway. frontiersin.orgregmednet.com This finding suggests that the effects of psoralens on migration and invasion may vary depending on the cell type and the specific molecular context.

Research on tumor cell migration and invasion in general highlights the complex interplay of factors like the extracellular matrix, proteolytic enzymes (such as matrix metalloproteinases), and signaling pathways (like NF-κB and those involving growth factors and their receptors) that regulate these processes. rsc.orgudl.catregmednet.comgoogle.com Further research is needed to fully elucidate the specific effects of this compound on the migration and invasion of various cancer cell types and the underlying mechanisms.

Investigation into the Biological Activities of this compound: A Review of Available In Vitro and In Silico Data

This compound (PubChem CID: 124139) is a chemical compound belonging to the psoralen family, a class of naturally occurring and synthetic furocoumarins. Psoralens are known for their diverse biological activities, often related to their ability to intercalate into DNA and, upon photoactivation with UVA light, form covalent cross-links. However, research has also explored the photo-independent biological effects of psoralen derivatives and their interactions with various molecular targets.

This article focuses specifically on the reported biological activity of this compound in experimental models and cellular systems, based on available scientific literature.

Based on the comprehensive literature search conducted, specific research findings detailing the biological activities of this compound in the contexts of reversal of multidrug resistance in cancer cell lines, modulation of tyrosine kinase signaling pathways, antagonism of ErbB2 receptor signaling, selective modulation of voltage-gated potassium channels (e.g., Kv1.3), inhibition of immunoproteasome subunits (e.g., β5i), and inhibition of aldehyde dehydrogenase enzymes were not identified within the consulted sources.

While related psoralen derivatives have been investigated for these activities, data specifically pertaining to this compound was not found in the search results. Therefore, a detailed discussion with specific research findings and data tables for each requested section focusing solely on this compound cannot be provided at this time based on the available information.

Research into other psoralen derivatives has shown promising results in these areas, suggesting potential avenues for investigation into this compound. For instance, studies have explored:

The ability of the parent compound, psoralen, to reverse multidrug resistance in certain cancer cell lines guidetoimmunopharmacology.org.

The modulation of Kv1.3 channels by psoralen derivatives like Psora-4 and PAP-1 nih.govguidetopharmacology.org.

The interaction of photo-activated 8-methoxypsoralen with ErbB2 nih.gov.

The inhibitory effects of various psoralen derivatives on immunoproteasome subunits, including β5i wikipedia.orgwikipedia.orgmycocentral.eu.

The inhibition of aldehyde dehydrogenase enzymes by psoralen and coumarin (B35378) derivatives oup.com.

However, it is crucial to note that the biological activity of a specific compound is dependent on its unique chemical structure, and findings from one derivative cannot be directly extrapolated to another without specific experimental data.

Further research is needed to elucidate the specific biological activities of this compound within the experimental models and cellular systems outlined.

Efficacy Studies in Non-Human In Vivo Experimental Models

Syngeneic mouse models are a valuable tool in preclinical cancer research, particularly for evaluating the efficacy of potential therapeutic agents within a physiologically relevant immune microenvironment. These models involve the transplantation of tumor cells derived from a specific inbred mouse strain into recipient mice of the same genetic background, thus preserving an intact immune system that can interact with the tumor mdpi.comcrownbio.comresearchgate.netwhiterose.ac.uk. This contrasts with xenograft models, which use human tumor cells in immunocompromised mice whiterose.ac.uk. Syngeneic models are frequently utilized for proof-of-concept studies and to investigate the interplay between potential therapies and the immune system in the context of tumor growth and reduction mdpi.comresearchgate.netwhiterose.ac.uk.

Assessment of Tumor Burden Reduction in Syngeneic Mouse Models

A comprehensive literature search was conducted to identify detailed research findings and data tables specifically reporting on the efficacy of this compound in reducing tumor burden in syngeneic mouse models. Despite the general interest in psoralen derivatives for their potential anti-cancer properties and the widespread use of syngeneic models for evaluating such activities nih.govmjprudor.ac.innih.govelifesciences.orgfrontiersin.orgnih.gov, specific studies providing detailed in vivo efficacy data, such as tumor size reduction or impact on tumor progression, for the compound this compound in syngeneic mouse models were not found in the conducted search.

While some studies discuss the broader anti-tumor effects of psoralen and its derivatives in various experimental settings, including mentions of in vivo activity in mouse models nih.govmjprudor.ac.inelifesciences.org, explicit and detailed data pertaining solely to this compound's impact on tumor burden reduction within syngeneic mouse models were not available in the retrieved literature. Research identified concerning in vivo anti-tumor activity in syngeneic models using numbered compounds, such as "compound 19" in a 4T1 breast cancer model, were found upon further investigation to refer to different chemical structures, specifically a benzocoumarin-stilbene hybrid, and not this compound nih.govmjprudor.ac.innih.govelifesciences.org.

Applications of 5 Hexyloxy Psoralen Derivatives in Molecular Biology and Biotechnology Research Methodologies

Development of Psoralen-Modified Oligonucleotides as Research Probes

The conjugation of a psoralen (B192213) moiety to a synthetic oligonucleotide creates a powerful research probe. The oligonucleotide sequence provides the specificity to target a complementary sequence within a complex mixture of nucleic acids, while the psoralen provides the means to create a permanent, covalent link to that target upon photoactivation. This allows for the stable capture, detection, or functional inhibition of specific DNA or RNA molecules.

Psoralen-modified oligonucleotides are widely used as photoactive probes to investigate the structure and function of nucleic acids. nih.gov By designing an oligonucleotide that binds to a specific region, the attached psoralen can be used to "freeze" a particular nucleic acid conformation, such as a double helix or a triple helix, by forming an interstrand cross-link. nih.gov This covalent linkage stabilizes the structure, allowing it to be studied using techniques that would normally be disruptive.

The process involves two main steps: first, the psoralen intercalates between base pairs at the target site. Upon exposure to UVA light, it can form a furan-side monoadduct with a thymidine base. If the monoadduct absorbs a second photon, its pyrone side can react with a thymidine on the complementary strand, creating a diadduct, or interstrand cross-link. nih.gov These stabilized, cross-linked structures can then be analyzed to provide insights into DNA topology, protein-DNA interactions, and the presence of alternative DNA structures in vivo.

Denaturing Gradient Gel Electrophoresis (DGGE) is a technique used to separate DNA fragments based on differences in their melting behavior, allowing for the detection of single-nucleotide polymorphisms. nih.gov The sensitivity of DGGE is significantly improved by ensuring that one end of the DNA fragment remains double-stranded, which is typically achieved by adding a long, GC-rich sequence (a "GC-clamp") to one of the PCR primers. nih.govnih.gov However, the synthesis of these GC-rich primers can be difficult and costly.

As a powerful alternative, a psoralen derivative can be used to create a chemical clamp. Research has demonstrated the use of 5-(Hexyloxy)psoralen conjugated to a PCR primer for this purpose. oup.com This modified primer, referred to as a "ChemiClamp," is incorporated into the DNA fragment during PCR. oup.com A brief exposure to UVA light before electrophoresis induces the this compound to form an interstrand cross-link at one end of the fragment. This covalent link creates a high-stability domain that prevents complete strand separation during electrophoresis, mimicking the function of a GC-clamp. nih.govoup.com This method provides an attractive and less expensive alternative for improving the detection of mutations in both research and diagnostic settings. nih.govoup.com

FeatureGC-ClampPsoralen "ChemiClamp"
Mechanism A 40-50 bp GC-rich sequence is added to the 5' end of a PCR primer to create a high-melting domain.A psoralen derivative (e.g., this compound) is conjugated to a PCR primer; UVA light induces a covalent interstrand cross-link.
Application Stabilizes one end of the DNA fragment, preventing complete melting in DGGE.Stabilizes one end of the DNA fragment, preventing complete melting in DGGE.
Advantages Well-established method.Less expensive primer synthesis; offers more flexibility in experimental design. oup.com
Disadvantages Difficult and costly synthesis of long, GC-rich primers.Requires a post-PCR UV irradiation step.

"Oligonucleotide clamps" are specially designed nucleic acid probes that can bind to a single-stranded target sequence with very high stability. These clamps can consist of two oligonucleotide segments linked together, one forming Watson-Crick base pairs with the target and the other engaging in Hoogsteen base pairing to create a triplex structure on the single strand. pnas.org

To make this interaction irreversible and to create a potent block for enzymes, a psoralen derivative can be attached to the 5' end of the clamp oligonucleotide. pnas.org Upon photoactivation, the psoralen forms a covalent cross-link with the target strand, effectively locking the clamp in place. These irreversible cross-links act as strong stop signals for DNA polymerases, leading to the arrest of DNA replication. pnas.org This strategy has been demonstrated to effectively halt DNA synthesis on a plasmid containing a sequence from HIV proviral DNA. pnas.org Even without photo-induced cross-linking, the high stability of the clamp itself can impede replication, but the covalent bond created by the psoralen ensures a more complete and permanent arrest. pnas.org

Photo-Induced Cross-Linking Strategies in Gene Expression Control

The ability of psoralen to induce site-specific, permanent cross-links in DNA has been harnessed to develop "antigene" strategies aimed at controlling gene expression. By covalently modifying a target gene, it is possible to block transcription or replication, effectively silencing the gene.

A powerful method for targeting a psoralen to a specific gene involves the use of triplex-forming oligonucleotides (TFOs). nih.gov A TFO is a short oligonucleotide designed to bind within the major groove of a specific homopurine•homopyrimidine stretch of duplex DNA, forming a stable triple-helix structure. nih.gov By conjugating a psoralen derivative to the end of the TFO, the photo-reactive molecule can be precisely positioned at the junction between the triplex and the adjacent duplex DNA. nih.gov

Upon irradiation with UVA light, the targeted psoralen intercalates and forms a covalent interstrand cross-link between the two strands of the genomic DNA duplex. nih.govnih.gov This ICL is a highly disruptive lesion that can block the progression of RNA polymerase, thereby inhibiting transcription of the targeted gene. nih.gov The efficiency of this cross-linking can be influenced by various factors, as detailed in the table below.

FactorObservationImplication for Research
TFO Concentration At low TFO concentrations (e.g., 10 nM), monoadduct formation is favored. At high concentrations (e.g., 10 µM), the efficiency of interstrand cross-link formation increases several-fold. pnas.orgThe ratio of monoadducts to cross-links can be controlled by adjusting the TFO concentration to suit the experimental goal.
Linker Length The length of the chemical linker connecting the psoralen to the TFO can affect cross-linking efficiency at sites distant from the triplex junction.Optimizing the linker length is crucial for targeting specific sequences that are not immediately adjacent to the TFO binding site.
Macromolecular Environment The presence of other oligonucleotides or agents like glycerol can enhance the rate of cross-link formation, even for non-target sequences. pnas.orgThe local cellular environment can modulate the photoreactivity of psoralen, a factor to consider in in-vivo applications.

The high sequence specificity of TFOs and oligonucleotide clamps makes psoralen-mediated cross-linking an ideal strategy for targeting unique sequences within a genome, such as viral DNA integrated into a host cell. A key example is the targeting of Human Immunodeficiency Virus (HIV) proviral DNA.

Researchers have designed psoralen-conjugated oligonucleotide clamps to target a 16-base oligopurine sequence within the HIV provirus known as the "polypurine tract". pnas.org This sequence is critical for the replication of the viral genome. By delivering the psoralen-clamp to this site, UVA irradiation can be used to induce covalent cross-links that introduce strong and specific stop signals for DNA polymerase. pnas.org This site-specific modification effectively arrests the synthesis of new viral DNA, demonstrating a potential therapeutic strategy for inhibiting viral replication at the genetic level. pnas.org This approach highlights the power of combining the sequence-targeting ability of oligonucleotides with the irreversible cross-linking chemistry of psoralen to control the function of specific genetic elements.

Mechanisms of Replication and Transcription Blockade

Psoralen derivatives, upon photoactivation by UVA light, form covalent adducts with DNA, which serve as significant impediments to essential cellular processes like DNA replication and transcription. These planar, tricyclic compounds readily intercalate into the DNA double helix nih.gov. Subsequent irradiation with long-wavelength UV light induces a [2+2] photocycloaddition between the psoralen molecule and pyrimidine (B1678525) bases, particularly thymine (B56734) researchgate.netsciencedaily.combiorxiv.org. This process can result in two types of lesions: monoadducts, where the psoralen is attached to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule covalently links opposing strands of the DNA duplex nih.govoup.comwikipedia.org.

Both monoadducts and ICLs can disrupt the progression of DNA and RNA polymerases, but ICLs are particularly potent in this regard. Research has demonstrated that psoralen-induced ICLs block transcription and replication more efficiently than monoadducts nih.govnih.gov. The covalent linkage of the two DNA strands by an ICL presents a formidable physical barrier, preventing the strand separation that is a prerequisite for both replication and transcription oup.com. This complete steric blockade effectively halts the progression of the polymerase machinery along the DNA template.

The consequences of this blockade are profound, often leading to the activation of cellular stress responses and cell death pathways. The inhibition of transcription and replication by psoralen ICLs is a primary mechanism behind their antiproliferative activity nih.govnih.gov. Studies have shown that the induction of the tumor suppressor protein p53 and subsequent apoptosis correlates more strongly with doses of psoralen and UVA that cause significant interference with transcription rather than with DNA replication alone nih.govnih.gov. The combined blockade of both processes, especially during the S-phase of the cell cycle, appears to elicit a robust apoptotic response nih.govnih.gov. This potent inhibitory effect on fundamental DNA metabolic processes underscores the utility of psoralen derivatives as tools in molecular biology to study DNA damage response and as active agents in therapeutic strategies targeting hyperproliferative disorders nih.govwikipedia.org.

Investigative Tools for DNA Repair Processes

In Vitro Repair of Psoralen-DNA Cross-Links (e.g., by RecA, UvrABC, DNA Polymerase I)

The repair of psoralen-induced DNA interstrand cross-links (ICLs) is a complex, multi-step process that has been extensively studied in vitro, particularly using the bacterial Escherichia coli system. These studies have elucidated a sequential mechanism involving excision and recombination, carried out by a coordinated effort of several key enzymes nih.gov. The primary pathway involves the UvrABC nuclease complex, DNA Polymerase I, and the RecA protein nih.govresearchgate.netnih.gov.

The process is initiated by the UvrABC endonuclease, which recognizes the distortion in the DNA helix caused by the psoralen ICL. In the first step, the UvrABC complex makes dual incisions on one strand of the DNA, flanking the cross-linked site researchgate.netnih.gov. This initial incision, however, does not immediately resolve the cross-link.

Following the initial incision by UvrABC, an intervening step is required before recombination can occur. This step is performed by the 5'-exonuclease activity of DNA Polymerase I (Pol I) nih.gov. Pol I digests the incised strand, creating a single-stranded DNA gap adjacent to the cross-link nih.gov. Interestingly, Pol I's polymerase activity is stalled by the adduct; it is unable to add nucleotides to a 3'-OH end that is two to three nucleotides away from the furan (B31954) side of a psoralen cross-link, which is the predominant side incised by UvrABC. This polymerase stalling contributes to the formation of the gap necessary for the next stage nih.gov.

With a gap created, the RecA protein can now initiate the recombinational repair phase nih.govresearchgate.net. RecA polymerizes on the single-stranded DNA at the gap, forming a nucleoprotein filament. This filament then mediates a strand invasion event, using a homologous DNA sequence (such as from a sister chromatid) as a template to fill the gap researchgate.net. This effectively bypasses the lesion, restoring the genetic information on the incised strand while the cross-linked oligonucleotide remains attached to the template strand researchgate.net.

Finally, the remaining psoralen adduct, now part of a heteroduplex structure, is recognized and excised by a second round of incisions by the UvrABC complex nih.govresearchgate.net. The resulting small gap is then filled by DNA polymerase and the final nick is sealed by DNA ligase, completing the repair process researchgate.net.

Key Enzymes in In Vitro Psoralen-ICL Repair
Enzyme/ProteinPrimary Function in ICL RepairMechanism of Action
UvrABC Endonuclease Lesion Recognition and IncisionRecognizes the ICL-induced DNA distortion and makes dual incisions on one strand flanking the adduct nih.govresearchgate.net.
DNA Polymerase I (Pol I) Gap CreationUtilizes its 5'-exonuclease activity to remove the incised DNA segment, creating a single-stranded gap nih.gov.
RecA Protein Strand Exchange and RecombinationForms a filament on the gapped DNA and mediates strand invasion from a homologous template to bypass the lesion nih.govresearchgate.net.

Psoralen Derivatives in Photodynamic Therapy (PDT) Research

Photoactivation by Cherenkov Light for Targeted Phototoxicity

A significant limitation of conventional photodynamic therapy (PDT) is the shallow penetration depth of external light sources, restricting its application to superficial lesions nih.gov. A novel and promising research direction to overcome this challenge is the use of Cherenkov light (also known as Cherenkov radiation) to activate photosensitizers like psoralen derivatives in deep-seated tumors nih.govmdpi.com. Cherenkov light is a form of electromagnetic radiation produced when a charged particle (such as a beta particle emitted from a radionuclide) travels through a dielectric medium (like biological tissue) at a speed greater than the phase velocity of light in that medium mdpi.comnih.gov.

This internally generated light source provides a mechanism for in situ photoactivation. The therapeutic concept, sometimes termed "radiotherapy enhanced with Cherenkov photo-activation" (RECA), involves administering a psoralen derivative that localizes to a tumor, followed by the administration of a therapeutic radioisotope nih.gov. The radioisotope decays, emitting high-energy particles that generate Cherenkov light within the tumor, which in turn photoactivates the psoralen to induce localized phototoxicity nih.govnih.gov. The broad UV-visible spectrum of Cherenkov light, which has its highest intensity in the UVA range, is well-suited for activating psoralens, whose absorption maxima typically fall within this range mdpi.comnih.gov.

In vitro studies have explored this concept using various setups:

Plasmid DNA Models: Experiments using plasmid DNA have shown that psoralen, in combination with UVA light (simulating the Cherenkov spectrum), leads to a concentration-dependent increase in DNA single-strand breaks nih.govnih.gov.

Cell Culture Studies: Research on human cancer cell lines demonstrated that psoralen itself is not chemotoxic, but its activation by an external light source significantly reduces cell survival nih.gov.

Radionuclide Activation: Studies using the high-energy beta-emitter Rhenium-188 (Re-188) as the source of Cherenkov light have yielded mixed results. While Re-188 itself is radiotoxic, causing DNA strand breaks and reduced cell survival, some experiments did not observe a significant additional phototoxic effect when combined with psoralen nih.govnih.gov. This suggests that the intensity of the Cherenkov light produced by the radionuclide under the experimental conditions may not have been sufficient to induce a phototoxic effect significantly greater than the inherent radiotoxicity nih.gov.

Despite these challenges, the concept remains an active area of investigation. The potential to combine the cytotoxic effects of radiation with targeted phototoxicity offers a new therapeutic paradigm nih.gov. Future research may focus on using psoralen derivatives with higher activation efficiency or other photosensitizers better matched to the Cherenkov emission spectrum to enhance the therapeutic effect nih.gov.

Summary of Research on Cherenkov Light-Activated Psoralens
Study FocusModel SystemKey FindingsReference
Proof of ConceptPlasmid DNA, FaDu cancer cellsPsoralen combined with UVA light (366 nm) increased DNA damage and decreased cell survival. nih.gov
Radionuclide ActivationPlasmid DNA, FaDu cancer cellsRe-188 was radiotoxic, but its combination with psoralen did not produce significant additional DNA damage via Cherenkov light. nih.govnih.gov
Alternative ActivationTumor cells in vitroCherenkov light generated by a clinical megavoltage radiation beam increased the cytotoxicity of psoralen over radiation alone. nih.gov
Comparative StudyFaDu, B16, 4T1 cellsCould not confirm a significant enhancement of cell death with Re-188-generated Cherenkov light and psoralen or trioxsalen. mdpi.com

Role in Advanced Drug Delivery Systems

Photo-Crosslinking for Controlled Cargo Release from Nanocarriers

Psoralen derivatives are valuable tools in the design of advanced, stimulus-responsive drug delivery systems due to their ability to induce covalent cross-links upon photoactivation. This photo-crosslinking capability can be harnessed to precisely control the release of therapeutic cargo from various nanocarriers, such as liposomes, micelles, or polymer-based nanoparticles.

The fundamental principle involves incorporating a psoralen derivative, often functionalized with a linker, into the structure of the nanocarrier. The nanocarrier encapsulates the therapeutic agent ("cargo"). In its initial state, the carrier is stable and retains the cargo. When the system is exposed to UV light of a specific wavelength (typically UVA), the psoralen derivative is activated and forms covalent cross-links with adjacent molecules within the nanocarrier's structure. For example, in a liposomal system, psoralen could cross-link adjacent lipid molecules or other polymer components integrated into the bilayer.

This photo-induced cross-linking alters the physicochemical properties of the nanocarrier. The increased structural rigidity or change in permeability can trigger the release of the encapsulated cargo in several ways:

Destabilization: The cross-linking process can introduce stress and defects into the nanocarrier's structure, leading to its disruption and the subsequent release of its contents.

Permeability Change: Cross-linking can alter the packing of the nanocarrier's components, creating pores or channels through which the cargo can diffuse out.

Conformational Change: In "smart" polymer-based systems, photo-crosslinking can induce a conformational change in the polymer matrix, effectively "squeezing out" the encapsulated drug.

A well-documented application of this principle, though not for drug release from a nanocarrier, is the use of psoralen to cross-link oligonucleotides to mRNA templates. In this methodology, an oligonucleotide containing a psoralen moiety at one end and a functional molecule (like puromycin) at the other is hybridized to a target mRNA. Upon irradiation with UV light, a covalent cross-link is formed between the psoralen and the mRNA nih.govresearchgate.net. This demonstrates the high efficiency and specificity of psoralen-mediated photo-crosslinking, a principle directly applicable to the construction of light-sensitive nanocarriers for controlled release. By using light as an external trigger, this approach offers high spatial and temporal control over drug delivery, allowing for cargo release specifically at the desired site and time.

Future Research Directions and Unexplored Avenues for 5 Hexyloxy Psoralen Research

Rational Design of Next-Generation Psoralen (B192213) Derivatives with Enhanced Efficacy and Specificity

Rational design strategies for future psoralen derivatives, including those based on the 5-(Hexyloxy)psoralen scaffold, focus on improving their therapeutic index by enhancing efficacy and specificity while potentially reducing off-target effects. This involves modifying the core psoralen structure and its substituents to influence properties such as cellular uptake, DNA binding affinity, photochemistry, and interaction with non-DNA targets. Research into novel psoralen libraries has shown that modifications, such as the addition of positively charged substituents, can increase DNA affinity and enhance intercalation, leading to greater potency. duke.eduescholarship.orgresearchgate.netnih.gov Future design efforts could leverage these insights to create derivatives with tailored interactions with DNA or other specific cellular components. The goal is to develop compounds that require lower doses of UVA or exhibit activity against specific cell types, thereby minimizing damage to healthy tissues.

Deeper Characterization of Photophysical Properties and Quantum Yields

A more in-depth understanding of the photophysical properties of this compound and its derivatives is crucial for optimizing their use in phototherapy and exploring new photoactivation strategies. Future research should aim to precisely characterize parameters such as absorption and emission spectra, fluorescence lifetimes, triplet-state properties, and quantum yields of singlet oxygen and other reactive oxygen species generation. researchgate.netmdpi.comnih.gov These properties are significantly influenced by the molecular structure and the cellular environment. researchgate.netuniversiteitleiden.nl Detailed studies would provide valuable data for predicting the photochemical behavior of these compounds under different irradiation conditions and in various biological contexts. This knowledge can guide the selection or design of derivatives with improved photosensitizing efficiency and controlled generation of cytotoxic species.

Elucidation of Novel Molecular Mechanisms Independent of DNA Photoadduction

While DNA photoadduction is a primary mechanism of action for many psoralens, there is growing evidence suggesting the involvement of other molecular pathways. Future research on this compound should focus on elucidating these alternative mechanisms that contribute to its biological effects, both dependent on and independent of photoactivation. Studies have indicated that photoactivated psoralens can interact with proteins, such as inhibiting tyrosine kinase signaling, and influence the immunogenic properties of cells. springermedizin.denih.govnih.gov Furthermore, specific binding sites for psoralens on mammalian cells, distinct from DNA intercalation, have been identified, suggesting potential non-DNA targets that may mediate some of their effects, including phototoxicity. researchgate.net Uncovering these novel molecular interactions is essential for a comprehensive understanding of this compound's biological activity and for identifying new therapeutic opportunities.

Integration of Advanced Omics Technologies to Identify Cellular Pathways Modulated by this compound

The application of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a significant future direction for understanding the cellular impact of this compound. nih.govfuturebridge.comresearchgate.netquanticate.comteknoscienze.com Integrating data from these different levels of biological organization can provide a comprehensive view of the cellular pathways and networks modulated by the compound, both with and without photoactivation. quanticate.comteknoscienze.com This can help identify key molecular targets, understand the cellular response to treatment, and uncover potential mechanisms of resistance. Single-cell omics approaches could further reveal cell-type specific responses to this compound, providing deeper insights into its selective toxicity or other effects. quanticate.com

Development of Advanced Computational Models for Predicting Psoralen-Target Interactions

Computational modeling plays an increasingly important role in drug discovery and development. Future research should focus on developing and refining advanced computational models specifically for predicting the interactions of psoralen derivatives, including this compound, with various biological targets. mdpi.comnih.govarxiv.orgfrontiersin.org This includes modeling DNA intercalation and photoadduct formation, as well as predicting interactions with potential non-DNA targets identified through experimental studies. mdpi.comnih.govarxiv.orgfrontiersin.orginnovareacademics.in Machine learning, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict binding affinities, photochemical reaction rates, and potential off-target effects. mdpi.comnih.govarxiv.orgfrontiersin.org Such models can accelerate the rational design process by allowing for in silico screening of potential derivatives and prioritizing the most promising candidates for synthesis and experimental validation. mdpi.comnih.govarxiv.orgfrontiersin.orgunica.it

Q & A

Q. How can researchers ensure reproducibility in psoralen-DNA cross-linking assays?

  • Methodology : Standardize DNA:psoralen molar ratios (1:1 for high-affinity binding) and irradiation energy (e.g., 1.5 J/cm2^2 UVA). Include controls: (1) no UV, (2) psoralen-only, (3) DNA-only. Quantify cross-links via agarose gel electrophoresis (ethidium bromide staining) or qPCR amplification inhibition .

Ethical & Regulatory Considerations

Q. What ethical guidelines apply to preclinical studies using this compound?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for animal studies (sample size justification, randomization). For human cell lines, obtain IRB approval and document consent (e.g., HEK293 from ATCC). Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and submit raw data to repositories like Zenodo .

Q. How should researchers report unexpected phototoxic effects in vivo?

  • Methodology : Include detailed histopathology (H&E staining of skin/tissue sections) and serum biomarkers (e.g., LDH for cytotoxicity). Compare with positive controls (8-MOP) and negative controls (vehicle-only). Publish negative findings in supplementary materials to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.